8-Amino-7-methylquinoxalin-5-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound features a quinoxaline ring structure with an amino group at the 8-position and a hydroxyl group at the 5-position, contributing to its unique chemical properties and potential biological activities. Quinoxalines, including this derivative, are recognized for their diverse pharmacological profiles, making them subjects of interest in medicinal chemistry.
The compound is classified under heterocyclic compounds, specifically as a substituted quinoxaline. Quinoxalines are known for their applications in pharmaceuticals, particularly in anti-inflammatory, antimicrobial, and anticancer agents. The specific structure of 8-amino-7-methylquinoxalin-5-ol allows it to interact with various biological targets, enhancing its therapeutic potential.
The synthesis of 8-amino-7-methylquinoxalin-5-ol can be achieved through several methods:
These methods allow for the efficient production of 8-amino-7-methylquinoxalin-5-ol with high purity and yield.
The molecular formula of 8-amino-7-methylquinoxalin-5-ol is , with a molecular weight of approximately 162.19 g/mol. The structural representation includes:
The InChI key for this compound is InChI=1S/C9H10N2O/c1-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,10H2,1H3
, which provides information about its chemical structure.
8-Amino-7-methylquinoxalin-5-ol can participate in various chemical reactions due to its functional groups:
These reactions expand the utility of 8-amino-7-methylquinoxalin-5-ol in synthetic organic chemistry.
The mechanism of action for compounds like 8-amino-7-methylquinoxalin-5-ol often involves interaction with specific biological targets:
Research indicates that derivatives of this compound exhibit significant biological activity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 162.19 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents; limited solubility in water |
Density | Not specified |
These properties indicate that 8-amino-7-methylquinoxalin-5-ol is likely to have moderate solubility in organic solvents, which is typical for many heterocyclic compounds .
8-Amino-7-methylquinoxalin-5-ol has several promising applications:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3